Methyl trans-6-Octadecenoate
Overview
Description
trans-Petroselinic Acid methyl ester: is a long-chain fatty acid methyl ester. This compound is a positional isomer of oleic acid and is commercially available in high purity forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Petroselinic Acid methyl ester typically involves the esterification of trans-Petroselinic Acid. One common method is the use of ion-exchange resin to convert the acid into its salt, followed by the addition of methyl iodide to form the ester . This method is efficient and can be completed in a day, yielding the pure methyl ester .
Industrial Production Methods: Industrial production of trans-Petroselinic Acid methyl ester often involves transesterification reactions. These reactions can be catalyzed by acids, bases, or enzymes, and involve the exchange of the organic functional group of an ester with an alcohol . This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: trans-Petroselinic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: trans-Petroselinic Acid methyl ester is used as a precursor in the synthesis of various chemicals. It is also used in the study of fatty acid metabolism and lipid biochemistry .
Biology: In biological research, trans-Petroselinic Acid methyl ester is used to study cell membrane dynamics and lipid signaling pathways .
Industry: In the industrial sector, trans-Petroselinic Acid methyl ester is used in the production of biolubricants and as a raw material for the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of trans-Petroselinic Acid methyl ester involves its interaction with cellular membranes and lipid signaling pathways. It can enhance epidermal cell differentiation, reduce skin inflammation, and improve skin photodamage by activating peroxisome proliferator-activated receptors (PPARs)-alpha . These receptors play a crucial role in skin homeostasis and lipid metabolism .
Comparison with Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid.
Linoleic Acid: A polyunsaturated omega-6 fatty acid.
Palmitic Acid: A saturated fatty acid.
Uniqueness: trans-Petroselinic Acid methyl ester is unique due to its specific positional isomerism and its ability to undergo various chemical reactions efficiently. It also has distinct biological activities, such as enhancing epidermal cell differentiation and reducing skin inflammation .
Properties
IUPAC Name |
methyl (E)-octadec-6-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-BUHFOSPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52355-31-4 | |
Record name | Methyl 6-octadecenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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